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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

Cat. No.: B8056576 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of M5A

For Researchers, Scientists, and Drug Development Professionals

Introduction
M5A, scientifically known as 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid, is

a recognized metabolite of the synthetic cannabinoid AB-CHMINACA. As a substance of

interest in forensic and research applications, a thorough understanding of its physicochemical

properties is crucial for the development of analytical methods and for understanding its

potential physiological effects. This guide provides a detailed overview of the known

physicochemical characteristics of M5A, the experimental methodologies for their

determination, and insights into its likely biological signaling pathways based on its parent

compound.

Physicochemical Properties of M5A
The fundamental physicochemical properties of M5A are summarized in the table below,

providing a clear quantitative overview of its chemical identity and characteristics.
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Property Value

IUPAC Name
1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-

carboxylic acid

Molecular Formula C₁₅H₁₈N₂O₃

Molecular Weight 274.3 g/mol

Solubility
DMF: 50 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5

mg/mlDMSO: 30 mg/mlEthanol: 30 mg/ml

UV max Absorption 210, 299 nm

Experimental Protocols
The following sections detail the standard experimental methodologies that can be employed to

determine the key physicochemical properties of M5A.

Determination of Solubility
The solubility of M5A in various solvents is a critical parameter for its handling, formulation, and

analytical characterization. A widely accepted method for determining thermodynamic solubility

is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

Preparation: A supersaturated solution of M5A is prepared by adding an excess amount of

the solid compound to a known volume of the solvent (e.g., DMF, DMSO, Ethanol, PBS) in a

sealed vial.

Equilibration: The vial is agitated in a shaker bath at a constant temperature (typically 25°C)

for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the

dissolved and undissolved solute.

Phase Separation: After equilibration, the suspension is allowed to stand, and the

undissolved solid is separated from the saturated solution by centrifugation and/or filtration

using a chemically inert filter (e.g., PTFE).
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Quantification: The concentration of M5A in the clear, saturated filtrate is determined using a

suitable analytical technique, most commonly High-Performance Liquid Chromatography

(HPLC) with UV detection.[1][2][3][4] A calibration curve is constructed using standard

solutions of M5A of known concentrations to ensure accurate quantification.

Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity

(mol/L) at the specified temperature.

Workflow for Solubility Determination

Add excess M5A to solvent Equilibrate via shaking
(24-48h at constant temp)

Separate solid and liquid phases
(Centrifugation/Filtration)

Quantify M5A in supernatant
(HPLC-UV)

Report Solubility
(mg/mL or mol/L)

Click to download full resolution via product page

A generalized workflow for determining equilibrium solubility.

Determination of Molecular Weight
The molecular weight of M5A can be experimentally verified using mass spectrometry, a

powerful analytical technique that measures the mass-to-charge ratio of ionized molecules.

Protocol: Molecular Weight Determination by Mass Spectrometry

Sample Preparation: A dilute solution of M5A is prepared in a suitable volatile solvent (e.g.,

methanol or acetonitrile).

Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized.

Common ionization techniques for small molecules like M5A include Electrospray Ionization

(ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., time-of-flight,

quadrupole, or orbitrap), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

ion intensity versus m/z.
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Data Interpretation: The molecular weight is determined from the m/z value of the molecular

ion peak (e.g., [M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry can provide a highly

accurate molecular weight, confirming the elemental composition.[5][6]

UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs

ultraviolet or visible light. This is useful for quantitative analysis and for providing information

about the electronic structure of the molecule.

Protocol: UV-Vis Absorption Spectrum Measurement

Sample Preparation: A solution of M5A of a known concentration is prepared in a UV-

transparent solvent (e.g., ethanol or methanol). A blank solution containing only the solvent is

also prepared.

Instrument Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up. The

instrument is then calibrated or "blanked" using the cuvette filled with the solvent.

Measurement: The cuvette is rinsed and filled with the M5A solution. The cuvette is placed in

the spectrophotometer, and the absorbance is measured over a range of wavelengths

(typically 200-400 nm for a compound like M5A).

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The

wavelengths of maximum absorbance (λmax) are identified.[7][8][9][10][11]

Signaling Pathways
The physiological and toxicological properties of M5A are not yet fully characterized. However,

as a metabolite of the potent synthetic cannabinoid AB-CHMINACA, its biological activity is

likely mediated through the cannabinoid receptors, CB1 and CB2.[12]

The parent compound, AB-CHMINACA, is a potent agonist at both CB1 and CB2 receptors.[12]

These receptors are G-protein coupled receptors (GPCRs). The canonical signaling pathway

for cannabinoid receptor agonists involves:
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Receptor Binding: The ligand (e.g., AB-CHMINACA or potentially M5A) binds to the CB1 or

CB2 receptor.

G-protein Activation: This binding event causes a conformational change in the receptor,

leading to the activation of an associated inhibitory G-protein (Gi/o).

Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which in

turn modulate the activity of downstream effector proteins. A primary effect is the inhibition of

adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ

subunits can also modulate ion channels, such as inhibiting N-type calcium channels and

activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[13][14]

It is also important to consider the concept of biased signaling, where a ligand may

preferentially activate one downstream pathway over another (e.g., G-protein signaling versus

β-arrestin recruitment).[15][16] The specific signaling profile of M5A at cannabinoid receptors

remains to be elucidated and is an important area for future research.
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A diagram of the putative cannabinoid receptor signaling pathway for M5A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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